molecular formula C20H17Cl2N3OS2 B12266991 N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12266991
M. Wt: 450.4 g/mol
InChI Key: KWEQQOHVQPQZLZ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a tetrahydroquinazoline core fused with a thiophene moiety and a sulfanyl acetamide side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds play a critical role.

Properties

Molecular Formula

C20H17Cl2N3OS2

Molecular Weight

450.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-thiophen-2-yl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17Cl2N3OS2/c21-12-8-13(22)10-14(9-12)23-18(26)11-28-20-24-16-5-2-1-4-15(16)19(25-20)17-6-3-7-27-17/h3,6-10H,1-2,4-5,11H2,(H,23,26)

InChI Key

KWEQQOHVQPQZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a tetrahydroquinazoline derivative linked through a sulfanyl group. The presence of thiophene enhances its chemical properties and potential applications in medicinal chemistry. Its molecular formula is C17H14Cl2N4OSC_{17}H_{14}Cl_2N_4OS .

Biological Activities

Research has demonstrated that compounds containing triazole and thiophene moieties exhibit significant biological activities. The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria. For instance, related compounds have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising inhibition rates .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Similar compounds have been evaluated for their ability to scavenge free radicals in vitro .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties through acetylcholinesterase (AChE) inhibition studies. In vitro assays have indicated that certain analogs exhibit potent AChE inhibitory activity, which is critical for treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Derivative : Initial reactions involve the synthesis of the thiophene ring.
  • Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Each step requires careful optimization to maximize yield and purity.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various compounds related to this compound. The results indicated significant inhibition against Staphylococcus aureus with an inhibition zone of 11.9 mm .

Case Study 2: Antioxidant Activity

Research on similar quinazoline derivatives highlighted their antioxidant capabilities using DPPH assays. Compounds demonstrated varying degrees of radical scavenging activity, with some approaching the efficacy of standard antioxidants like ascorbic acid .

Case Study 3: Neuroprotective Potential

In vivo studies assessed the neuroprotective effects of related compounds against oxidative stress induced by gamma irradiation in mice. Behavioral assessments and biochemical analyses indicated that these compounds could mitigate neuronal damage by reducing oxidative stress markers .

Comparative Analysis

Compound NameStructure DescriptionBiological Activity
N-(4-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSimilar structure with different halogenAntifungal
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains furan instead of thiopheneAnticancer
N-(phenyl)-2-{[4-methylthio]-5-(triazol)}acetamideLacks halogen substitutionAntimicrobial

This table illustrates how structural variations influence biological activity among similar compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives containing thiophene rings have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's anticancer activity has been evaluated using various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells and other tumor types. These effects are often assessed using assays like Sulforhodamine B (SRB) to determine cell viability post-treatment .

Antimicrobial Evaluation

A study focusing on related thiophene derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) below clinically relevant thresholds for several compounds .

Anticancer Screening

In vitro tests conducted by the National Cancer Institute revealed that certain derivatives exhibited high levels of antitumor activity across a panel of cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range, suggesting potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity Tested Organisms/Cell Lines Results Reference
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition observed
Fungal speciesEffective against multiple strains
AnticancerMCF7 (breast cancer)High cytotoxicity (IC50 < 10 µM)
Various tumor cell linesBroad-spectrum efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The tetrahydroquinazoline core distinguishes this compound from analogs featuring quinoline (e.g., compounds in ) or naphthalene-derived systems (e.g., sesquiterpenes in ). Quinazoline derivatives typically exhibit stronger hydrogen-bonding interactions due to the presence of two nitrogen atoms in the bicyclic system, which may enhance target binding affinity compared to quinoline-based structures .

Thiophene-Containing Analogs

Thiophene moieties are recurrent in bioactive molecules due to their electron-rich aromatic system, which facilitates π-π stacking interactions. For example, lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, where dual thiophene groups enhance solubility and receptor engagement. In contrast, the single thiophene in the target compound may optimize steric bulk while retaining electronic effects .

Sulfanyl Acetamide Side Chains

The sulfanyl (S–) linker in the acetamide group is less common than ether or amine linkers in similar compounds (e.g., ’s piperidine-acetamide derivatives). This sulfur atom could improve oxidative stability compared to oxygen-based analogs, though it may also increase molecular weight and affect solubility .

Dichlorophenyl Substitutions

The 3,5-dichlorophenyl group is a hallmark of antimicrobial and anticancer agents (e.g., chlorinated indole derivatives). This substituent likely enhances hydrophobic interactions in target binding pockets, similar to the 4-chloroindolinyl group in ’s patented compounds .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound (Example) Compound (Example)
Core Structure Tetrahydroquinazoline Quinoline Tetrahydronaphthalene
Key Substituents Thiophen-2-yl, 3,5-dichlorophenyl, sulfanyl acetamide Piperidine, tetrahydrofuran-3-yl-oxy, cyano group Dual thiophen-2-yl groups, propylamine chain
Potential Target Kinases, acetylcholinesterase (hypothesized) Kinases, GPCRs (inferred from patents) Serotonin/dopamine receptors (inferred from structural motifs)
Lipophilicity (ClogP) Estimated high (due to dichlorophenyl and thiophene) Moderate (piperidine and cyano groups reduce hydrophobicity) Moderate (thiophene and oxygenated chains balance hydrophobicity)

Research Implications and Gaps

For instance:

  • Kinase Inhibition : Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). The dichlorophenyl group may confer selectivity over off-target kinases .
  • Acetylcholinesterase (AChE) Inhibition : Sesquiterpenes in with AChE activity share lipophilic features, hinting that the target compound’s dichlorophenyl group could enhance similar interactions .
  • Synthetic Challenges : The sulfanyl acetamide group may pose synthesis hurdles, necessitating optimization akin to the crystallographic refinement methods described in –2, 7 .

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